6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
Benzoxazine is a type of organic compound that contains a benzene ring fused to an oxazine ring . Compounds like 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione often have interesting chemical and biological properties, which make them subjects of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound like 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione would likely contain a benzoxazine core, with an iodine atom and a methyl group attached at the 6 and 8 positions, respectively .Chemical Reactions Analysis
The chemical reactions of benzoxazine derivatives can be quite diverse, depending on the substituents present on the benzene ring and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione would depend on its structure. For example, its melting point is 283 - 286°C .Scientific Research Applications
Heterocyclic Synthesis and Chemical Reactivity
- Benzoxazinones like 2H-3,1-Benzoxazine-2,4(1H)-dione have been utilized in the synthesis of heterocyclic compounds such as substituted quinolines, benzazepines, indanone, and furan derivatives through reactions with alkylidenephosphoranes. The reactivity of these compounds provides a pathway for the synthesis of complex heterocyclic systems which could have implications in drug development and organic synthesis (Kamel & Abdou, 2007).
Antimicrobial and Antifungal Applications
- The synthesis and evaluation of benzoxazine diones for their antifungal properties have been explored. For instance, hydroxy-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones and their thioanalogs were synthesized and tested for in vitro antifungal activity against various strains. This indicates the potential of benzoxazine dione derivatives in developing new antifungal agents, although varying degrees of activity were observed depending on the substitution pattern (Skála et al., 2009).
Antituberculotic Activity
- The synthesis and screening of halogenated benzoxazine diones for their activity against mycobacterium strains highlight the potential of these compounds in antituberculotic therapy. Structural modifications on the benzoxazine dione core have been shown to significantly influence antimicrobial efficacy, demonstrating the importance of molecular design in drug discovery (Waisser et al., 2007).
Antioxidant and Antimicrobial Activities
- Benzoxazine-2,4-diones derived from heterocyclic anhydrides have been synthesized and assessed for their antimicrobial and antioxidant capacities. This research underscores the multifunctional potential of benzoxazine dione derivatives, which could be harnessed in the development of new therapeutic agents with antioxidant properties (Sarmiento-Sánchez et al., 2014).
Material Science Applications
- The thermal decomposition and polymerization of benzoxazine diones have been studied with the aim of developing high thermal stability polymers. Such research could find applications in the design of novel materials with enhanced durability and resistance to thermal degradation (Loughran, 1970).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-iodo-8-methyl-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUBKFFRMOQTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458487 |
Source
|
Record name | 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
CAS RN |
913194-96-4 |
Source
|
Record name | 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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